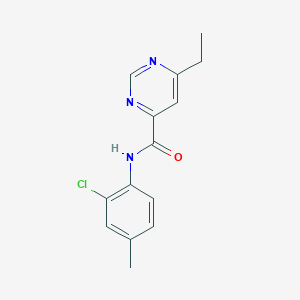

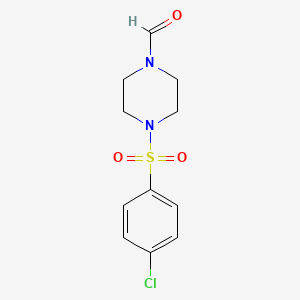

![molecular formula C21H23N3O5 B2869261 1-(3-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894019-54-6](/img/structure/B2869261.png)

1-(3-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as Compound A, is a synthetic compound that has shown potential in various scientific research applications.

Scientific Research Applications

Electron Transfer Across Hydrogen Bonds

Research on ruthenium and osmium complexes featuring urea ligands reveals insights into electron transfer across multiple hydrogen bonds. These studies suggest the potential of urea derivatives in facilitating electron transfer in molecular systems, highlighting their relevance in designing new materials for electronic applications (Pichlmaier et al., 2009).

Oxo-anion Binding

Urea-based ligands have been studied for their anion coordination chemistry, showcasing their ability to bind with oxo-anions through hydrogen bond motifs. Such characteristics imply the usefulness of urea derivatives in sensors and materials designed for ion recognition and capture (Wu et al., 2007).

Complexation-induced Unfolding

The synthesis and conformational studies of heterocyclic ureas reveal their ability to form multiply hydrogen-bonded complexes. This property suggests potential applications in the development of self-assembling materials and the study of molecular interactions (Corbin et al., 2001).

Antimicrobials Degradation

Research on the electro-Fenton systems for the degradation of antimicrobials like triclosan and triclocarban demonstrates the potential of urea derivatives in environmental applications, particularly in water treatment and pollution control (Sirés et al., 2007).

Antioxidant Activity and Enzyme Inhibition

Studies on phenethylamines derived ureas evaluated for enzyme inhibitory activities and antioxidant properties suggest the relevance of such compounds in pharmaceutical research, particularly in the development of therapeutics targeting enzymes like acetylcholinesterase and carbonic anhydrase (Aksu et al., 2016).

properties

IUPAC Name |

1-(3-acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c1-13(25)14-5-4-6-15(9-14)22-21(27)23-16-10-20(26)24(12-16)17-7-8-18(28-2)19(11-17)29-3/h4-9,11,16H,10,12H2,1-3H3,(H2,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHRNWFQJVQBPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

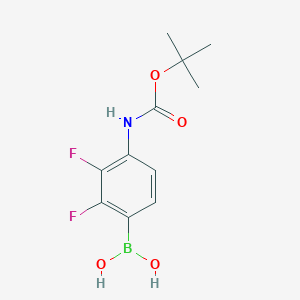

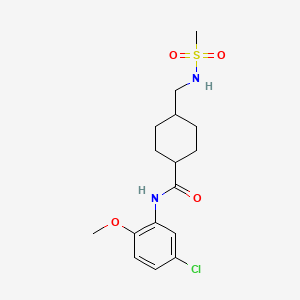

![1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2869191.png)

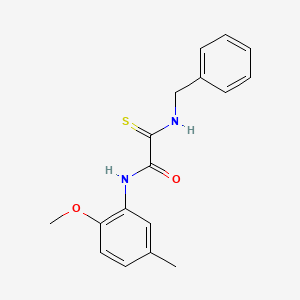

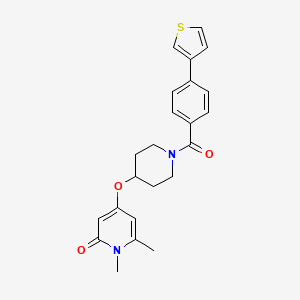

![2-(3-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2869193.png)

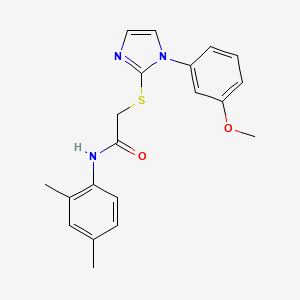

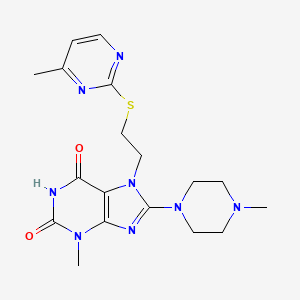

![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]pyridine-4-carboxamide](/img/structure/B2869195.png)

![2-Chloro-N-[1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-yl]propanamide](/img/structure/B2869196.png)

![2-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2869197.png)